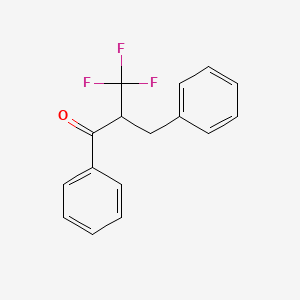![molecular formula C10H16N2O B12530185 3-Pyridinol, 2-[(1-ethylpropyl)amino]- CAS No. 849681-23-8](/img/structure/B12530185.png)
3-Pyridinol, 2-[(1-ethylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 2-[(1-ethylpropyl)amino]- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This specific compound is characterized by the presence of a hydroxyl group at the third position and an amino group substituted with a 1-ethylpropyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- typically involves the reaction of 3-pyridinol with an appropriate amine under controlled conditions. One common method is the nucleophilic substitution reaction where 3-pyridinol reacts with 1-ethylpropylamine in the presence of a catalyst or under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2-[(1-ethylpropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridone derivatives, while reduction could produce different amine compounds.
Scientific Research Applications
3-Pyridinol, 2-[(1-ethylpropyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: Similar in structure but with an amino group at the second position and a hydroxyl group at the third position.
3-Hydroxypyridine: Lacks the amino substitution, making it less reactive in certain contexts.
2-Amino-3-pyridinol: Another similar compound with different substitution patterns.
Uniqueness
3-Pyridinol, 2-[(1-ethylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
CAS No. |
849681-23-8 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(pentan-3-ylamino)pyridin-3-ol |
InChI |
InChI=1S/C10H16N2O/c1-3-8(4-2)12-10-9(13)6-5-7-11-10/h5-8,13H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SFZMIOVZUWIXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


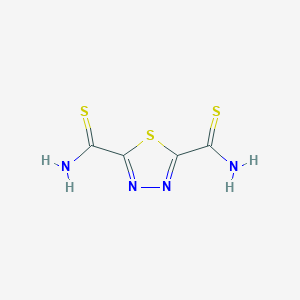
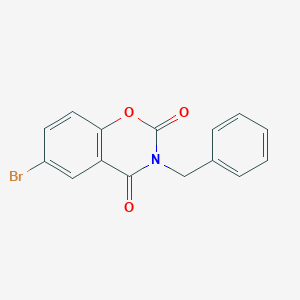
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
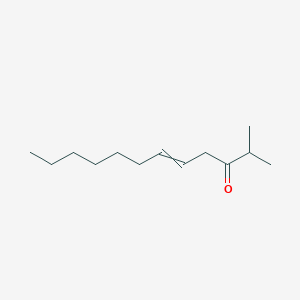

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)

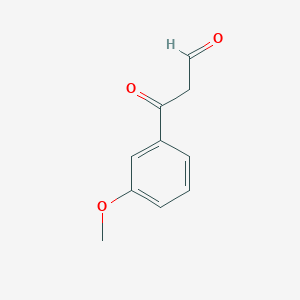

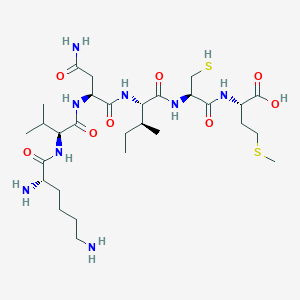

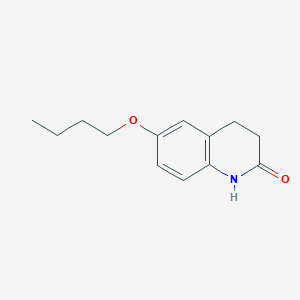
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
